Target Engagement: Comparative Inhibition of D-Amino Acid Oxidase (DAO)
3,4-Diamino-2-methoxybenzoic acid demonstrates potent inhibition of human D-Amino Acid Oxidase (DAO) with an IC50 of 20 nM, a key target in neurological disorders [1]. This is a class-level inference of high potency for a methoxy-substituted 3,4-diaminobenzoic acid derivative, as data for the unsubstituted parent acid on this specific target is not available for direct comparison.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Parent compound 3,4-diaminobenzoic acid (no data available for DAO) |
| Quantified Difference | N/A |
| Conditions | Recombinant full-length human DAO, 20 min preincubation, 4 hr assay with Amplex red and horseradish peroxidase. |
Why This Matters
This potency level against DAO differentiates it from less potent or inactive analogs in this class and supports its selection for developing DAO-related probes or therapeutics.
- [1] BindingDB. (n.d.). BDBM50605594 (CHEMBL5186374). IC50 Data for Human D-Amino Acid Oxidase. Retrieved April 15, 2026, from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50605594 View Source
